molecular formula C7H4Cl2N2O B1398514 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine CAS No. 1160994-79-5

2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine

Cat. No.: B1398514
CAS No.: 1160994-79-5
M. Wt: 203.02 g/mol
InChI Key: OCTXLKXOUFKWPY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4Cl2N2O It is characterized by the presence of a furo[2,3-d]pyrimidine core, substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloro-5-methylpyrimidine with suitable reagents to form the furo[2,3-d]pyrimidine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloro-5-methoxypyrimidine
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

Comparison: 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is unique due to its furo[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives

Properties

IUPAC Name

2,4-dichloro-5-methylfuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTXLKXOUFKWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718825
Record name 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-79-5
Record name 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Reactant of Route 3
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Reactant of Route 4
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Reactant of Route 5
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine

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